(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone
Description
The compound (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone is a hybrid heterocyclic molecule featuring a 1,2,3-triazole core linked to a 3,6-dihydropyridinyl moiety via a methanone bridge. Its structure combines aromatic and partially saturated rings, which may confer unique physicochemical and pharmacological properties. The 3,4-dimethylphenyl substituent on the triazole ring introduces steric bulk and electron-donating effects, while the phenyl group on the dihydropyridine ring enhances aromatic interactions. This scaffold is of interest in medicinal chemistry due to the prevalence of triazoles in bioactive molecules (e.g., antifungals, kinase inhibitors) and the dihydropyridine motif’s role in redox-active systems .
Properties
IUPAC Name |
[1-(3,4-dimethylphenyl)triazol-4-yl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-16-8-9-20(14-17(16)2)26-15-21(23-24-26)22(27)25-12-10-19(11-13-25)18-6-4-3-5-7-18/h3-10,14-15H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBJOCURZQYIRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(=CC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone represents a unique class of triazole derivatives that exhibit diverse biological activities. This article explores the synthesis, biological mechanisms, and potential applications of this compound based on recent research findings.
Chemical Structure and Synthesis
The compound features a triazole ring fused with a dihydropyridine moiety, which is known for its potential pharmacological properties. The synthesis typically involves the cycloaddition of azides and alkynes to form the triazole ring, followed by further functionalization to introduce the dihydropyridine structure.
Synthetic Route Overview
- Formation of Triazole Ring : The synthesis begins with a copper-catalyzed azide-alkyne cycloaddition.
- Dihydropyridine Integration : Subsequent reactions introduce the dihydropyridine moiety through condensation reactions.
The biological activity of this compound is primarily attributed to the triazole ring's ability to interact with various biological targets, including enzymes and receptors. This interaction can inhibit specific biochemical pathways, leading to therapeutic effects.
Pharmacological Profile
Research indicates that derivatives of triazoles exhibit a range of pharmacological activities:
- Anticancer Activity : Triazole derivatives have shown promising results in inhibiting cancer cell proliferation. For example, compounds similar to this one have been tested against various cancer cell lines, demonstrating significant cytotoxicity.
- Antimicrobial Effects : The compound exhibits antibacterial and antifungal properties, making it a candidate for treating infections caused by resistant strains.
Case Studies
- Anticancer Activity in vitro : A study evaluated the cytotoxic effects of related triazole compounds on human breast cancer cells (MCF-7). The results indicated that certain derivatives had IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced efficacy against these cell lines .
- Antimicrobial Screening : Another study assessed the antimicrobial activity of various triazole derivatives against pathogenic bacteria. The results showed that some compounds exhibited superior antibacterial activity compared to conventional antibiotics .
Comparison with Similar Compounds
Key Compounds Analyzed:
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): Features a 1,2,4-triazole with sulfonyl and fluorophenyl substituents. The sulfonyl group enhances polarity, contrasting with the dimethylphenyl group in the target compound, which may improve lipophilicity.
Methanone, (3,6-dihydro-4-methyl-2-thioxo-1(2H)-pyridinyl)phenyl (): Contains a thioxo group on the dihydropyridine ring, increasing hydrogen-bonding capacity compared to the target compound’s unmodified dihydropyridine.
1-Methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)tetrahydro-1H-pyrrol-3-ylmethanone (): Larger molecular weight (442.51 g/mol vs. ~370–400 g/mol for the target compound) due to nitro and benzoyl groups. The nitro group introduces strong electron-withdrawing effects, contrasting with the electron-donating dimethylphenyl group in the target compound .
Physicochemical and Pharmacological Profiles
Research Findings and Trends
- Triazole Variants : 1,2,3-Triazoles (target compound) are less common in drug discovery than 1,2,4-triazoles (), but their click-chemistry compatibility enables modular synthesis .
- Dihydropyridine Modifications : The absence of a thioxo group (cf. ) in the target compound may reduce redox activity but improve metabolic stability .
- Substituent Impact : Electron-donating groups (e.g., dimethylphenyl) may enhance membrane permeability compared to electron-withdrawing substituents (e.g., nitro in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
